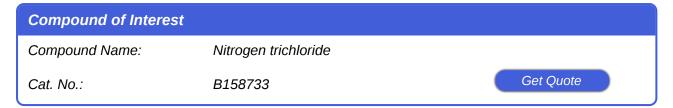


# A Spectroscopic Comparison of Nitrogen Trichloride and Nitrogen Tribromide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of **nitrogen trichloride** (NCI<sub>3</sub>) and nitrogen tribromide (NBr<sub>3</sub>). As highly reactive and unstable compounds, their characterization relies heavily on spectroscopic techniques. This document summarizes key structural and spectral data from experimental studies to facilitate a direct comparison for research applications.

# Data Presentation: Comparative Spectroscopic and Structural Data

The following table summarizes the key quantitative data for a side-by-side comparison of NCl<sub>3</sub> and NBr<sub>3</sub>.



Parameter	Nitrogen Trichloride (NCl₃)	Nitrogen Tribromide (NBr₃)
Molecular Geometry		
Point Group	Сзу	Сзу
Molecular Shape	Trigonal Pyramidal[1][2]	Trigonal Pyramidal[3]
N-X Bond Length	1.76 Å[1]	~1.85 Å[4]
X-N-X Bond Angle	107.1°[5][6]	~107.3° (expected)[7]
Vibrational Frequencies (cm <sup>-1</sup> )		
ν <sub>1</sub> (A <sub>1</sub> ) - Symm. Stretch	538[8]	Data not available
ν <sub>2</sub> (A <sub>1</sub> ) - Symm. Bend	349[8]	Data not available
ν <sub>3</sub> (E) - Asymm. Stretch	642[8]	Data not available
ν <sub>4</sub> (E) - Asymm. Bend	257[8]	Data not available
Electronic Absorption (UV-Vis)		
λmax	~210-220 nm[9][10]	520 nm[11]
Molar Absorptivity (ε)	Not specified in sources	450 L·mol <sup>-1</sup> ·cm <sup>-1</sup> [11]
Physical Properties		
Appearance	Yellow, oily liquid[1]	Deep-red, volatile solid[12]
Stability	Explosive[1][13]	Extremely explosive, even at -100°C[12][14]

## **Key Spectroscopic and Structural Insights**

Both **nitrogen trichloride** and nitrogen tribromide adopt a trigonal pyramidal molecular geometry, consistent with VSEPR theory for an AX<sub>3</sub>E<sub>1</sub> system (one central atom, three bonding pairs, one lone pair). The lone pair of electrons on the nitrogen atom repels the bonding pairs, reducing the bond angle from the ideal tetrahedral angle of 109.5°.

The N-Cl bond length is reported as 1.76 Å, with a Cl-N-Cl bond angle of approximately 107.1°. [1][5] For NBr₃, the N-Br bond is longer at approximately 1.85 Å, which is expected due to the



larger atomic radius of bromine compared to chlorine.[4] While experimental bond angle data for NBr<sub>3</sub> is scarce, VSEPR theory predicts an angle slightly less than 109.5°, comparable to that of ammonia and NCl<sub>3</sub>, at around 107.3°.[7]

Vibrational spectroscopy of NCl<sub>3</sub> reveals four fundamental modes, all of which are active in both infrared and Raman spectroscopy, confirming its C<sub>3v</sub> symmetry.[8][15] Due to the extreme instability of NBr<sub>3</sub>, detailed experimental vibrational frequency data is not readily available in the literature.

The electronic absorption spectra show a significant difference between the two compounds. NCl<sub>3</sub> absorbs strongly in the UV region, while NBr<sub>3</sub> is a deep-red solid that absorbs in the visible region at 520 nm.[9][11] This shift in absorption to a longer wavelength (lower energy) for NBr<sub>3</sub> is consistent with the lower electronegativity of bromine compared to chlorine, resulting in a smaller energy gap between the relevant molecular orbitals.

## **Experimental Protocols**

The synthesis and characterization of these halides require specific and stringent safety protocols due to their high reactivity and explosive nature.

### **Synthesis of Nitrogen Trichloride**

A common laboratory and industrial method for producing NCl<sub>3</sub> involves the electrolysis of a slightly acidic solution of ammonium chloride.[13] The NCl<sub>3</sub> is typically removed from the reaction mixture as it forms by a stream of air or by in-situ extraction into a non-polar solvent like carbon tetrachloride to prevent the accumulation of the pure, explosive liquid.[13][16]

Reaction: NH<sub>4</sub>Cl + 3Cl<sub>2</sub> → NCl<sub>3</sub> + 4HCl

### **Synthesis of Nitrogen Tribromide**

Nitrogen tribromide is significantly less stable than NCI<sub>3</sub> and was not isolated in its pure form until 1975.[12] Its synthesis must be carried out at very low temperatures, and the product is often used immediately in situ.[14]

• Low-Temperature Synthesis: The first successful isolation involved the reaction of bis(trimethylsilyl)bromamine with bromine monochloride in a dichloromethane solvent at



-87°C.[12]

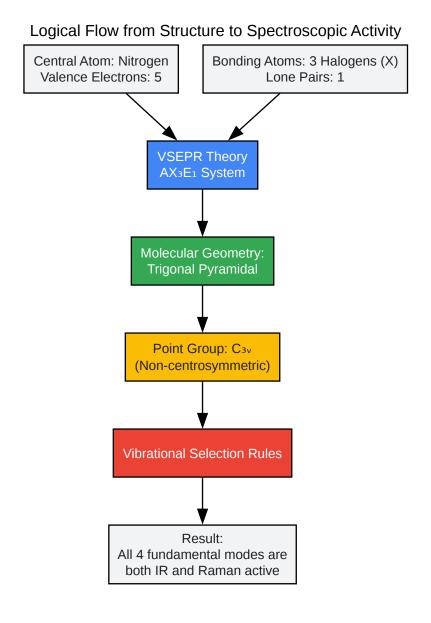
o (Me₃Si)2NBr + 2BrCl → NBr₃ + 2Me₃SiCl

# **Spectroscopic Characterization**

- Structural Analysis: The molecular structure of NCl<sub>3</sub> (bond lengths and angles) was determined using gas-phase electron diffraction.[5]
- Vibrational Spectroscopy: Infrared and Raman spectra of NCI<sub>3</sub> have been recorded in carbon tetrachloride solutions to identify its fundamental vibrational frequencies.[15]
- Electronic Spectroscopy: UV-Vis spectroscopy is a primary method for the quantitative analysis of both compounds. For NCl<sub>3</sub>, this is often performed on the headspace gas above a solution to monitor its concentration safely.[9][17] For NBr<sub>3</sub>, analysis is conducted on dilute solutions at low temperatures.[11]

### **Visualizations**





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Caption: VSEPR theory determines geometry, which dictates spectroscopic activity.



# Start Prepare Inert Atmosphere and Dry Glassware Cool Reaction Flask to -87°C Add (Me<sub>3</sub>Si)<sub>2</sub>NBr in CH<sub>2</sub>Cl<sub>2</sub> Slowly Add BrCl in CH<sub>2</sub>Cl<sub>2</sub> Stir at -87°C for 1 hour Deep-Red Solution of NBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub>

### Experimental Workflow for Low-Temperature NBr3 Synthesis

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Immediate In Situ Use or Characterization

Caption: Low-temperature workflow for the synthesis and use of unstable NBr3.



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